Glaucine
Overview
Description
Glaucine is an aporphine alkaloid found in several plant species within the Papaveraceae family, such as Glaucium flavum and Corydalis yanhusuo, as well as in other plants like Croton lechleri from the Euphorbiaceae family . It is known for its bronchodilator, neuroleptic, and anti-inflammatory effects, and is used medically as an antitussive in some countries .
Mechanism of Action
Target of Action
Glaucine, an aporphine alkaloid, primarily targets L-type Ca2+ channels and PDE4 in human bronchial tissue and granulocytes . It also interacts with D1 and D1-like dopamine receptors and the 5-HT2A receptor . These targets play crucial roles in various physiological processes, including muscle contraction, regulation of bronchial tone, and neurotransmission.
Mode of Action
This compound binds to the benzothiazepine site on L-type Ca2+ channels, blocking calcium ion channels in smooth muscle like the human bronchus . This action prevents the entry of Ca2+ after intracellular stores have been depleted . As Ca2+ influx is a vital component in the process of muscular contraction, the blocking of this influx reduces the ability of the muscle to contract .
This compound also acts as a non-competitive selective inhibitor of PDE4, an isoenzyme that hydrolyzes cyclic AMP to regulate human bronchial tone . Moreover, it has been found to have an effect on the neuronal 5-HT2A receptors .
Biochemical Pathways
Its inhibition of pde4 and calcium ion channels suggests that it may influence pathways involving cyclic amp and calcium signaling
Pharmacokinetics
This compound’s pharmacokinetics have been studied in horses, where it was administered intravenously and orally . The study found that this compound has a two-compartment model for IV administration with alpha and beta half-lives of 0.3 and 3.1 hours, respectively . For oral administration, a one-compartment model was observed with absorption and elimination half-lives of 0.09 and 0.7 hours, respectively . The bioavailability following oral administration was between 17% and 48% .
Result of Action
This compound has bronchodilator, neuroleptic, and anti-inflammatory effects . It can prevent smooth muscle from contracting, allowing it to relax . It also has antitussive activity, and is used medically as an antitussive in some countries . Some side effects such as sedation, fatigue, and a hallucinogenic effect characterized by colorful visual images have been reported .
Biochemical Analysis
Biochemical Properties
Glaucine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with L-type calcium channels, where this compound binds to the benzothiazepine site, thereby blocking calcium ion channels in smooth muscle . This interaction prevents the entry of calcium ions after intracellular stores have been depleted, which can influence muscle contraction and other calcium-dependent processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to act as a dopamine antagonist, affecting dopamine receptors in the brain . This interaction can alter neurotransmitter release and impact neuronal activity, potentially leading to neuroleptic-like effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzothiazepine site on L-type calcium channels, blocking calcium ion entry into cells . Additionally, this compound’s interaction with dopamine receptors suggests it may inhibit or activate specific signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions are crucial for understanding this compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its long-term effects on cellular function can vary. For example, prolonged exposure to this compound may lead to sustained inhibition of calcium channels and altered cellular metabolism . These temporal effects are important for assessing the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as muscle relaxation and neuroleptic-like actions . At higher doses, this compound can cause toxic or adverse effects, including severe inhibition of calcium channels and disruption of normal cellular functions . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in medical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme is O-methyltransferase, which catalyzes the methylation of this compound and other benzylisoquinoline alkaloids . These metabolic reactions can influence the bioavailability and activity of this compound, affecting its overall pharmacological profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . These interactions are essential for understanding how this compound reaches its sites of action and exerts its effects.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles within cells, where it can interact with target biomolecules. Post-translational modifications, such as methylation, can influence this compound’s localization and its ability to modulate cellular processes . Understanding these localization mechanisms is important for elucidating this compound’s mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: A large-scale preparation of glaucine can be achieved by reacting boldine with trimethylphenylammonium chloride and potassium t-butoxide, yielding this compound in high amounts . Additionally, treatment of this compound with 30% hydrogen peroxide followed by hydrated ferrous sulfate affords northis compound in an overall yield of 40% .
Industrial Production Methods: Industrial production methods for this compound typically involve extraction from plant sources, particularly from Glaucium flavum. The process includes the use of ionic liquid-based aqueous biphasic systems to efficiently recover this compound from crude plant extracts .
Chemical Reactions Analysis
Types of Reactions: Glaucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide in the presence of ferrous sulfate.
Reduction: Specific reduction conditions for this compound are less documented, but general reduction methods for alkaloids can be applied.
Substitution: Substitution reactions involving this compound often include methylation processes using reagents like trimethylphenylammonium chloride.
Major Products:
Northis compound: Formed through oxidation of this compound.
Methylated Derivatives: Various methylated forms of this compound can be synthesized through substitution reactions.
Scientific Research Applications
Glaucine has a wide range of scientific research applications:
Comparison with Similar Compounds
Boldine: Another aporphine alkaloid with antioxidant properties.
Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.
Seco-boldine: A phenanthrene derivative of boldine with similar properties to this compound.
Uniqueness of this compound: this compound is unique due to its combination of bronchodilator, neuroleptic, and anti-inflammatory effects. Its ability to act on multiple molecular targets, including calcium channels and dopamine receptors, sets it apart from other similar compounds .
Properties
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZIUYOSRDWYQF-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8031100 | |
Record name | D-Glaucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475-81-0 | |
Record name | (+)-Glaucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glaucine, d | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glaucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Glaucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLAUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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